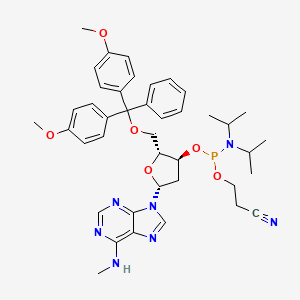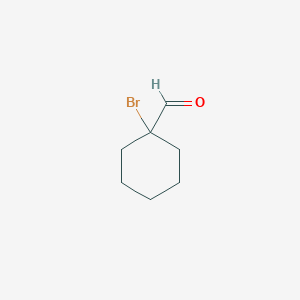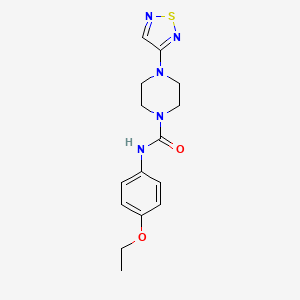
N6-Methyl-dAphosphoramidite
描述
N6-甲基-dA 磷酰胺是一种修饰的核苷,用于合成寡核苷酸。它是脱氧腺苷的衍生物,其中一个甲基连接在腺嘌呤碱基第六位的氮原子上。 这种修饰在 DNA 甲基化和表观遗传学研究中具有重要意义,因为它模拟了生物系统中发生的天然甲基化过程 .
作用机制
N6-甲基-dA 磷酰胺通过模拟 DNA 中腺嘌呤的天然甲基化来发挥其作用。这种修饰可以改变 DNA 的氢键和碱基配对特性,影响其结构和功能。 腺嘌呤第六位的甲基可以参与非规范氢键和静电相互作用,影响 DNA 的构象动力学 .
生化分析
Biochemical Properties
N6-Methyl-dAphosphoramidite interacts with various enzymes, proteins, and other biomolecules in the process of oligodeoxyribonucleotide synthesis . The nature of these interactions is primarily chemical, involving the exchange and sharing of electrons during the formation of covalent bonds. The compound’s role in these biochemical reactions is crucial as it contributes to the formation of the phosphoramidite moiety, which is highly reactive towards nucleophiles .
Cellular Effects
The effects of this compound on cells and cellular processes are primarily related to its role in the synthesis of oligodeoxyribonucleotides These oligodeoxyribonucleotides can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of this compound involves its participation in the synthesis of oligodeoxyribonucleotides . It exerts its effects at the molecular level through binding interactions with biomolecules, contributing to enzyme activation during the synthesis process . Changes in gene expression may also occur as a result of the incorporation of the synthesized oligodeoxyribonucleotides into the cellular machinery.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are largely related to its stability and degradation over time. As a chemical compound used in the synthesis of oligodeoxyribonucleotides, it is expected to remain stable under appropriate storage conditions
Metabolic Pathways
This compound is involved in the metabolic pathway of oligodeoxyribonucleotide synthesis This process involves a series of enzymatic reactions, with this compound serving as a key intermediate The compound may interact with various enzymes or cofactors during this process
Transport and Distribution
The transport and distribution of this compound within cells and tissues are likely to be influenced by its chemical properties and the specific cellular mechanisms involved in oligodeoxyribonucleotide synthesis . Detailed information on any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation, is currently lacking.
Subcellular Localization
The subcellular localization of this compound is likely to be determined by the cellular machinery involved in oligodeoxyribonucleotide synthesis It may be directed to specific compartments or organelles based on the requirements of this process
准备方法
合成路线和反应条件
N6-甲基-dA 磷酰胺的合成通常涉及从肌苷开始的多步过程。 改进方法之一包括五步合成,利用 1-H-苯并三唑-1-基氧基三(二甲基氨基)磷鎓六氟磷酸盐 (BOP) 介导的亲核芳香取代 (SNAr) 反应 。关键步骤包括:
- 羟基的保护。
- Vilsmeier 型芳基氯化。
- 与甲胺反应。
- 保护基的裂解。
- 磷酰胺保护。
工业生产方法
N6-甲基-dA 磷酰胺的工业生产涉及实验室合成方法的放大。 该工艺针对更高的产量和纯度进行了优化,通常涉及自动化合成和严格的质量控制措施,以确保一致性和可追溯性 .
化学反应分析
反应类型
N6-甲基-dA 磷酰胺经历各种化学反应,包括:
取代反应: SNAr 反应是其合成中的关键步骤.
氧化和还原: 这些反应不太常见,但可用于进一步修饰该化合物。
常用试剂和条件
BOP 试剂: 用于 SNAr 反应以实现高效合成.
甲胺: 与氯化中间体反应以引入甲基.
主要产物
科学研究应用
N6-甲基-dA 磷酰胺在科学研究中具有广泛的应用:
生物学: 有助于理解 DNA 甲基化在基因表达和调控中的作用.
医学: 在开发治疗遗传疾病的治疗性寡核苷酸方面具有潜在的应用.
工业: 用于生产诊断试剂盒和分子探针.
相似化合物的比较
类似化合物
N6-甲基腺苷: 另一种用于 RNA 研究的甲基化核苷.
N6-乙基腺苷: 与 N6-甲基-dA 类似,但具有乙基而不是甲基.
独特性
N6-甲基-dA 磷酰胺因其在 DNA 合成中的特定应用及其模拟天然 DNA 甲基化的能力而独一无二。 这使其成为表观遗传学研究和治疗性寡核苷酸开发的宝贵工具 .
属性
IUPAC Name |
3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[6-(methylamino)purin-9-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H50N7O6P/c1-28(2)48(29(3)4)55(52-23-11-22-42)54-35-24-37(47-27-46-38-39(43-5)44-26-45-40(38)47)53-36(35)25-51-41(30-12-9-8-10-13-30,31-14-18-33(49-6)19-15-31)32-16-20-34(50-7)21-17-32/h8-10,12-21,26-29,35-37H,11,23-25H2,1-7H3,(H,43,44,45)/t35-,36+,37+,55?/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTWRBAYAPDVZGR-JNTXQERPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C(N=CN=C65)NC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(C(C)C)P(OCCC#N)O[C@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C(N=CN=C65)NC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H50N7O6P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
767.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![octahydro-2H-cyclopenta[b][1,4]oxazepine](/img/structure/B2632758.png)


![N-(3,4-dimethylphenyl)-2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/new.no-structure.jpg)
![N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-(4-methylbenzenesulfonyl)acetamide](/img/structure/B2632765.png)

![4-[benzyl(methyl)sulfamoyl]-N-(4-methoxyphenyl)benzamide](/img/structure/B2632767.png)
![N-(4-chlorobenzyl)-2-[9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]acetamide](/img/structure/B2632769.png)
![2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetonitrile](/img/structure/B2632772.png)

![1-(2,5-dimethoxyphenyl)-3-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]thiourea](/img/structure/B2632774.png)

![(3-((4-Methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(3-(methylsulfonyl)phenyl)methanone](/img/structure/B2632776.png)
